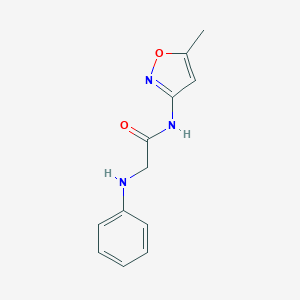![molecular formula C20H17N3O5 B271068 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MIBE, and it has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MIBE is not fully understood, but it is believed to target the mitotic checkpoint kinase TTK, which is overexpressed in many cancers. MIBE has been shown to inhibit the activity of TTK, which results in the disruption of the mitotic spindle checkpoint and the induction of cell death.
Biochemical and Physiological Effects:
MIBE has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of TTK, which is involved in the regulation of the cell cycle. MIBE has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MIBE in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Another advantage is that it has been shown to have potential applications in cancer research. However, one limitation is that MIBE is not very soluble in water, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of MIBE. One direction is to investigate its potential applications in other areas of scientific research, such as neurodegenerative diseases. Another direction is to develop more soluble analogs of MIBE that could be used in a wider range of experiments. Finally, further research is needed to fully understand the mechanism of action of MIBE and its potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of MIBE involves the reaction between 3-aminobenzoic acid and 5-methyl-3-isoxazolecarboxylic acid, which results in the formation of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
MIBE has been found to have potential applications in scientific research, especially in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MIBE has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and this could potentially be used as a therapeutic strategy for cancer treatment.
Propiedades
Fórmula molecular |
C20H17N3O5 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3-benzamidobenzoate |
InChI |
InChI=1S/C20H17N3O5/c1-13-10-17(23-28-13)22-18(24)12-27-20(26)15-8-5-9-16(11-15)21-19(25)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,21,25)(H,22,23,24) |
Clave InChI |
XVROTNGDQZWHCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=NO1)NC(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)



